molecular formula C14H11NO2 B156276 4-Nitrostilbene CAS No. 1694-20-8

4-Nitrostilbene

Cat. No.: B156276
CAS No.: 1694-20-8
M. Wt: 225.24 g/mol
InChI Key: ZISCOWXWCHUSMH-VOTSOKGWSA-N
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Description

4-Nitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of a nitro group attached to the phenyl ring. Stilbenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications. This compound, in particular, is a derivative where the nitro group is positioned at the fourth carbon of the phenyl ring, contributing to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

Safety data sheets suggest that 4-Nitrostilbene may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Future research directions could include further exploration of the photorelaxation pathways of 4-Nitrostilbene upon S1 excitation . The study of the solvent-polarity dependence of ultrafast excited-state dynamics of this compound could also be a promising area of research .

Biochemical Analysis

Biochemical Properties

4-Nitrostilbene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA. These interactions can result in the modulation of enzyme activity and the alteration of cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can induce the expression of genes associated with antioxidant responses, such as those regulated by the Nrf2 pathway. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its nitro group to cellular proteins, leading to the formation of adducts that can inhibit or activate enzyme functions. This compound can also induce changes in gene expression by interacting with transcription factors and modulating their activity. For instance, this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress, while at higher doses, it can induce toxicity and adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its metabolism. These interactions can lead to the formation of reactive metabolites that can further interact with cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its distribution to different tissues. Additionally, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the mitochondria and the endoplasmic reticulum, where it can interact with key enzymes involved in oxidative stress responses. The localization of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications that direct it to these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrostilbene can be synthesized through several methods, including the Wittig reaction, Horner–Wadsworth–Emmons olefination, and Perkin aldol condensation. One common approach involves the reaction of 4-nitrobenzaldehyde with benzyltriphenylphosphonium bromide in the presence of a base such as sodium methoxide in a solvent like methanol. This reaction typically yields the trans isomer of this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale Wittig or Horner–Wadsworth–Emmons reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis by using continuous flow reactors and microreactor technology, which enhance reaction control and product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrostilbene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

    Reduction: The double bond in the stilbene structure can be hydrogenated to form 4-nitrobibenzyl.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Tin(II) chloride in hydrochloric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Comparison with Similar Compounds

  • Resveratrol
  • Pterostilbene
  • Combretastatin A-4
  • 4-Aminostilbene

Properties

IUPAC Name

1-nitro-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCOWXWCHUSMH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314725
Record name trans-4-Nitrostilbene
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-20-8, 4003-94-5, 6624-53-9
Record name trans-4-Nitrostilbene
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Record name Stilbene, 4-nitro-, (E)-
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Record name 4-Nitrostilbene
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Record name 4-Nitrostilbene
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Record name cis-p-Nitrostilbene
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Record name 4-NITROSTILBENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrostilbene?

A1: The molecular formula of this compound is C14H11NO2, and its molecular weight is 225.24 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, electronic transitions, and structural features of the molecule. [, , , , , ]

Q3: How does the solubility of this compound and its derivatives affect their applications?

A3: this compound derivatives exhibit varying solubilities depending on the substituents and the solvent used. Solubility is crucial for applications such as polymer doping and crystal growth, impacting processing and final material properties. [, , ]

Q4: How stable is this compound under different conditions?

A4: The stability of this compound can be affected by factors such as temperature, light, and the presence of other chemicals. Understanding its stability under various conditions is critical for its applications in different environments. [, , ]

Q5: What are the key photophysical properties of this compound?

A5: this compound exhibits interesting photophysical properties, including fluorescence, phosphorescence, and trans-cis photoisomerization. These properties are influenced by factors like solvent polarity and temperature, making them valuable for applications in molecular probes and optical devices. [, , , , , , ]

Q6: How does the solvent polarity affect the excited-state dynamics of this compound?

A6: Solvent polarity significantly impacts the excited-state dynamics of trans-4-nitrostilbene. In nonpolar solvents, the excited state rapidly decays via intersystem crossing and internal conversion. In polar solvents, the lifetime of the excited singlet state increases, and the decay involves competition between different intersystem crossing pathways. []

Q7: What role does the triplet state play in the photoisomerization of this compound?

A7: The triplet state of this compound plays a crucial role in its photoisomerization. The trans isomer undergoes intersystem crossing to a triplet state, which can then relax to either the cis or trans ground state. The presence of quenchers can influence this process. [, , ]

Q8: Can this compound derivatives be used in nonlinear optical (NLO) materials?

A8: Yes, this compound derivatives possess a donor-acceptor structure that makes them suitable for NLO applications. They have been incorporated into polymers and used to grow single crystals for applications like electro-optic modulation and second-harmonic generation. [, , , , , , ]

Q9: How do substituents on the stilbene framework influence the photophysical properties of this compound derivatives?

A9: Introducing different substituents on the stilbene framework can significantly alter the electronic properties and, consequently, the photophysical behavior of this compound derivatives. Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can promote intersystem crossing to the triplet state. [, , ]

Q10: How does the presence of a nitro group in this compound impact its interactions with amines?

A10: The nitro group in this compound plays a crucial role in its photoreduction by amines. Upon photoexcitation, the nitro group can accept an electron from the amine, leading to the formation of radical intermediates and subsequent chemical transformations. []

Q11: Have computational methods been used to study this compound and its derivatives?

A11: Yes, computational chemistry methods like density functional theory (DFT) and molecular mechanics have been employed to study this compound and its derivatives. These studies provide insights into molecular geometries, electronic structures, and excited-state properties, complementing experimental findings. [, , ]

Q12: Can QSAR models be developed for this compound derivatives?

A12: Yes, QSAR models could potentially be developed for this compound derivatives by correlating their experimental properties (e.g., NLO response, fluorescence quantum yield) with calculated molecular descriptors. Such models could help predict the properties of new derivatives and guide their design.

Q13: Is there any information on the toxicity of this compound and its derivatives?

A13: While specific toxicity data for this compound might be limited, it's important to note that nitroaromatic compounds, in general, can exhibit toxicity. Proper handling, storage, and disposal practices are crucial when working with these compounds. [, ]

Q14: Are there any regulations regarding the handling and disposal of this compound?

A14: Specific regulations regarding the handling and disposal of this compound can vary depending on the geographical location and the intended application. Consulting relevant safety data sheets (SDS) and local regulations is crucial for ensuring safe handling practices.

Q15: What is known about the environmental fate and potential impact of this compound?

A15: Information on the environmental fate and impact of this compound is crucial to assess its potential risks. Studies on its degradation pathways, bioaccumulation potential, and toxicity to aquatic organisms can help determine its overall environmental impact. []

Q16: When was this compound first synthesized?

A16: this compound was first synthesized in the early 20th century. Its crystal structure was first reported in 1931, marking a milestone in understanding its molecular geometry. []

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